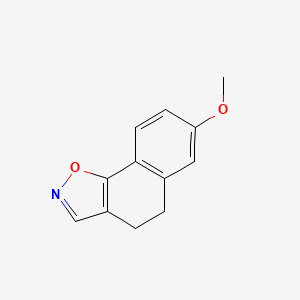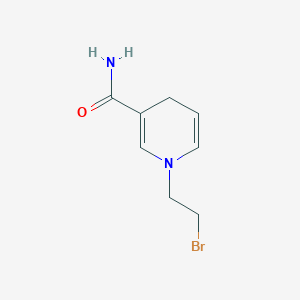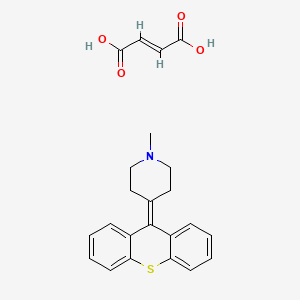
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-,xi-lactone, 1,1'-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 is a complex organic compound that belongs to the class of dipeptides This compound is characterized by its unique structure, which includes multiple amino acid residues and a phenazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves multiple steps, including the protection and deprotection of amino groups, peptide bond formation, and cyclization. The use of protecting groups such as trifluoroacetyl and tert-butoxycarbonyl is common to prevent racemization during synthesis . The reaction conditions typically involve the use of condensing agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of high-throughput techniques and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 undergoes various chemical reactions, including:
Oxidation: The phenazine moiety can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenazine ring can yield hydroquinone derivatives.
Substitution: The amino acid residues can participate in substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the phenazine moiety, as well as substituted derivatives of the amino acid residues.
Applications De Recherche Scientifique
L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 has several scientific research applications:
Biology: The compound’s interactions with biological molecules make it a valuable tool for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the context of antimicrobial and anticancer activities.
Industry: The compound’s unique structure and reactivity make it useful in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 involves its interaction with specific molecular targets. The phenazine moiety can intercalate with DNA, disrupting replication and transcription processes. The peptide residues can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-valine: A dipeptide with similar amino acid residues but lacking the phenazine moiety.
L-Valyl-L-threonine: Another dipeptide with similar residues, used as a model compound in peptide synthesis.
L-threonyl-L-valine: Similar to L-Valyl-L-threonine but with the sequence reversed.
Uniqueness
The uniqueness of L-Valine, L-threonyl-D-valyl-L-prolyl-N-methylglycyl-N-methyl-, xi-lactone, 1,1’-diamide with 4-methyl-1,9-phenazinedicarboxylic acid10,5,5 lies in its combination of amino acid residues and the phenazine moiety. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
71065-59-3 |
|---|---|
Formule moléculaire |
C61H84N12O14 |
Poids moléculaire |
1209.4 g/mol |
Nom IUPAC |
4-methyl-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenazine-1,9-dicarboxamide |
InChI |
InChI=1S/C61H84N12O14/c1-29(2)43-58(82)72-25-17-21-39(72)56(80)68(12)27-41(74)70(14)50(31(5)6)60(84)86-34(10)46(54(78)64-43)66-52(76)36-19-16-20-38-48(36)63-49-37(24-23-33(9)45(49)62-38)53(77)67-47-35(11)87-61(85)51(32(7)8)71(15)42(75)28-69(13)57(81)40-22-18-26-73(40)59(83)44(30(3)4)65-55(47)79/h16,19-20,23-24,29-32,34-35,39-40,43-44,46-47,50-51H,17-18,21-22,25-28H2,1-15H3,(H,64,78)(H,65,79)(H,66,76)(H,67,77) |
Clé InChI |
XFMXNUNTAUJYSM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=CC=C3)N=C5C(=CC=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


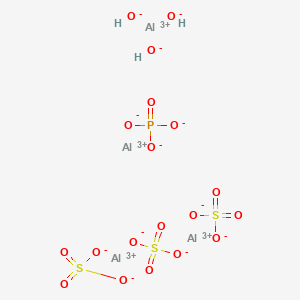

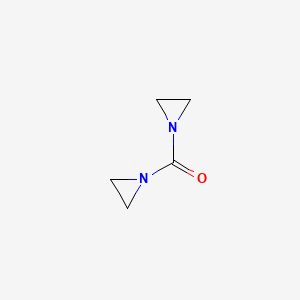
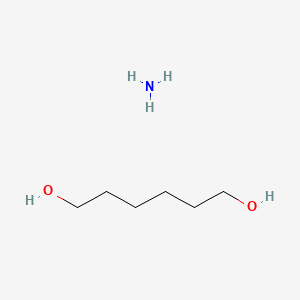
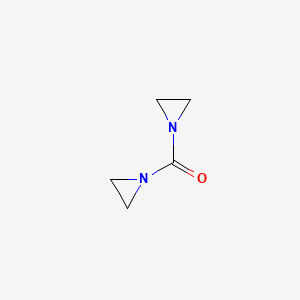
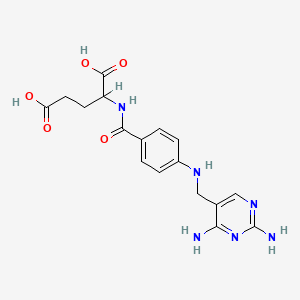
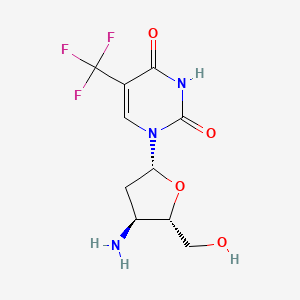
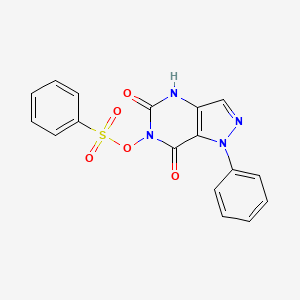
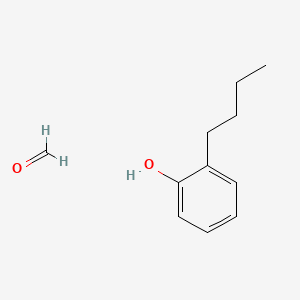
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

